2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine and a butanoic acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridine-3-carboxylic acid and the amine. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-[(pyridine-2-carbonyl)amino]butanoic acid
- 2-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid
- 2-Oxo-4-[(pyridine-3-carbonyl)amino]pentanoic acid
Uniqueness
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid is unique due to the specific position of the pyridine ring and the carbonyl group, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
92614-53-4 |
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Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-oxo-4-(pyridine-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H10N2O4/c13-8(10(15)16)3-5-12-9(14)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H,12,14)(H,15,16) |
InChI Key |
YJKBUJHFYZHFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)C(=O)O |
Origin of Product |
United States |
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